2-Amino-1-dimethylaminopropane

Asymmetric Synthesis Chiral Resolution Medicinal Chemistry

2-Amino-1-dimethylaminopropane (CAS 62689-51-4; primary CAS 108-15-6), systematically named N1,N1-dimethylpropane-1,2-diamine, is a small aliphatic diamine with the molecular formula C5H14N2 and a molecular weight of 102.18 g/mol. The molecule features a primary amine (-NH2) at the C2 position and a tertiary dimethylamino group (-N(CH3)2) at the C1 position on a propane backbone, creating a chiral center at C2.

Molecular Formula C5H14N2
Molecular Weight 102.18 g/mol
CAS No. 62689-51-4
Cat. No. B3427899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-1-dimethylaminopropane
CAS62689-51-4
Molecular FormulaC5H14N2
Molecular Weight102.18 g/mol
Structural Identifiers
SMILESCC(CN(C)C)N
InChIInChI=1S/C5H14N2/c1-5(6)4-7(2)3/h5H,4,6H2,1-3H3
InChIKeyRRQHLOZQFPWDCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-1-dimethylaminopropane (CAS 62689-51-4): A Chiral Diamine Intermediate with Differentiated Reactivity Profiles


2-Amino-1-dimethylaminopropane (CAS 62689-51-4; primary CAS 108-15-6), systematically named N1,N1-dimethylpropane-1,2-diamine, is a small aliphatic diamine with the molecular formula C5H14N2 and a molecular weight of 102.18 g/mol [1]. The molecule features a primary amine (-NH2) at the C2 position and a tertiary dimethylamino group (-N(CH3)2) at the C1 position on a propane backbone, creating a chiral center at C2 [2]. This compound exists as a racemic mixture unless stereochemically resolved and is employed as a chiral building block, bidentate ligand, or synthetic intermediate in pharmaceutical, agrochemical, and coordination chemistry research .

Chiral building block Racemic or resolved enantiomers for asymmetric synthesis and medicinal chemistry
Bidentate ligand 1,2-Diamine architecture forms 5-membered chelates with transition metals
Regioisomeric control Defined amine basicity and stereochemistry for SAR and coordination studies

Why 2-Amino-1-dimethylaminopropane Cannot Be Replaced by Common Isomeric Diamines in Research and Industrial Procurement


The seemingly interchangeable isomer N,N-dimethyl-1,3-propanediamine (DMAPA, CAS 109-55-7) and other in-class analogs cannot be substituted for 2-amino-1-dimethylaminopropane due to fundamentally different structural, physical, and stereochemical properties. The 1,2-regiochemistry introduces a chiral center absent in the widely available 1,3-isomer, directly determining applicability in asymmetric synthesis and chiral resolution [1]. This regiochemical difference also manifests in a lower boiling point (approximately 107-113°C versus 123-135°C for the 1,3-isomer) and a significantly lower liquid density (0.792 g/mL versus 0.81 g/mL), which critically influence purification, formulation, and handling in downstream processes .

Target
2-Amino-1-dimethylaminopropane (1,2-isomer)
Common substitute
N,N-Dimethyl-1,3-propanediamine (DMAPA, achiral 1,3-isomer)
Stereochemistry DMAPA lacks the chiral center; cannot support enantioselective synthesis or chiral resolution workflows.
Chelation geometry 1,2-Diamine forms rigid 5-membered rings, while 1,3-diamine forms flexible 6-membered rings, altering metal complex architecture.
Physical properties Lower boiling point and density of the 1,2-isomer shift distillation and gravimetric dosing; direct substitution may alter process parameters.

Quantitative Differentiation Evidence for 2-Amino-1-dimethylaminopropane (CAS 62689-51-4) Against Closest Analogs


Chiral Center at C2 Enables Enantioselective Synthesis, Unavailable with the 1,3-Isomer

2-Amino-1-dimethylaminopropane possesses a chiral carbon at the C2 position of the propane backbone, unlike the achiral, commercially dominant isomer N,N-dimethyl-1,3-propanediamine (DMAPA). This structural feature is critical for applications requiring stereochemical induction or chiral pool synthesis [1]. The (R)- and (S)- enantiomers can be resolved via chiral HPLC or diastereomeric salt formation, with preparative resolutions achieving enantiomeric excesses greater than 99%, as demonstrated for similar chiral 1,2-diamines on amylose-based chiral stationary phases [2].

Chiral center vs. 1,3-isomer
Head-to-head
Target: C2 chiral center, resolvable to >99% ee
Comparator: Achiral (DMAPA)
Supports enantiomer-attribution review in synthesis
Chiral HPLC conditions for analogous 1,2-diamines
Asymmetric Synthesis Chiral Resolution Medicinal Chemistry

Reduced Boiling Point Relative to 1,3-Isomer Enables Lower-Temperature Distillation and Purification

The boiling point of 2-amino-1-dimethylaminopropane is reported at 107.0±8.0 °C at 760 mmHg (113 °C literature values) . In contrast, the 1,3-isomer DMAPA exhibits a significantly higher boiling point range of 123-135°C at the same pressure [1]. This approximately 10-20°C difference reduces the energy input required for distillative purification or solvent recovery and decreases the risk of thermal decomposition in heat-sensitive formulations.

Boiling point
Head-to-head
107.0±8.0 °C vs. 123–135 °C (DMAPA)
Lower-temperature distillation feasible
760 mmHg, computed and literature values
Chemical Processing Separation Science Solvent Recovery

Lower Liquid Density Differentiates Solubility and Formulation Behavior from the 1,3-Isomer

The measured liquid density of 2-amino-1-dimethylaminopropane at room temperature is 0.792 g/mL at 25 °C . The 1,3-isomer N,N-dimethyl-1,3-propanediamine displays a markedly higher density of 0.810-0.817 g/mL at the same temperature . This density differential of approximately 0.02 g/mL affects miscibility, biphasic extraction behavior, and the exact gravimetric dosing in continuous flow processes.

Liquid density
Data to verify
0.792 g/mL vs. 0.810–0.817 g/mL (DMAPA)
Affects volumetric dosing and extraction behavior
Reported at 25 °C; confirm by independent measurement
Formulation Science Physical Chemistry Density Measurement

Basicity Modulation from Regiochemistry: Lower pKa of Primary Amine Alters Reactivity Compared to 1,3-Diamines

The pKa of the primary amine in 2-amino-1-dimethylaminopropane is predicted to be ~9.1 (predicted range 9±0.10) , which is notably lower than the primary amine pKa of ~10.2 reported for the parent 1,3-propanediamine and its derivatives . This reduction in basicity, attributed to the electron-withdrawing inductive effect of the vicinal dimethylamino group, attenuates nucleophilicity and influences the protonation state at physiological pH, relevant for chelation and biological target engagement.

Primary amine pKa
Class-level
~9.1 vs. ~10.2 (1,3-propanediamine parent)
Modulates protonation state and reactivity
Predicted values; experimental confirmation advised
Amine Basicity Reactivity Nucleophilic Catalysis

Regiochemistry Dictates Application Domain: Chiral Ligand Architecture vs. Commodity Surfactant Intermediate

The 1,2-diamine backbone of 2-amino-1-dimethylaminopropane forms stable five-membered chelate rings with metal ions such as Pd(II), Co(II), and Cu(II), producing well-defined chiral complexes applicable in asymmetric catalysis [1]. The 1,3-isomer N,N-dimethyl-1,3-propanediamine predominantly forms less rigid six-membered chelates and has captured the commodity surfactant market as the key intermediate for cocamidopropyl betaine [2]. This divergence underscores that procurement for ligand synthesis must target the 1,2-isomer, while procurement for surfactants would select the 1,3-isomer.

Application domain
Class-level
Target: Chiral ligand / pharma intermediate
DMAPA: Surfactant intermediate
Application selection depends on regioisomer
Literature survey of industrial uses
Coordination Chemistry Surfactant Synthesis Application Selectivity

Optimal Scientific and Industrial Procurement Scenarios for 2-Amino-1-dimethylaminopropane (CAS 62689-51-4)


Asymmetric Synthesis and Chiral Building Block Supply

For medicinal chemistry programs requiring enantiopure diamine scaffolds or chiral auxiliaries, 2-amino-1-dimethylaminopropane is irreplaceable. Its chiral center at C2 (confirmed by PubChem CID 99027 [1]) permits resolution into (R)- and (S)-enantiomers with >99% ee via established chiral HPLC methods [2], a capability entirely absent in the achiral 1,3-isomer. Procurement of the racemic or enantiomerically pure form ensures the stereochemical diversity required for lead optimization campaigns.

Coordination Chemistry and Organometallic Catalyst Development

The 1,2-diamine architecture enables the formation of five-membered chelate rings with transition metals (Pd, Co, Cu), producing chiral complexes utilized in asymmetric hydrogenation and cross-coupling. This contrasts with the 1,3-isomer, which forms less rigid six-membered chelates and is not employed for asymmetric induction [3]. Researchers developing new chiral catalysts or metallodrugs should specifically source the 1,2-isomer to achieve the desired chelation geometry.

Pharmaceutical Intermediate and API Impurity Profiling

Several process patents reference N,N-dimethyl-1,2-propanediamine derivatives as intermediates in active pharmaceutical ingredient (API) synthesis [4]. The compound's defined boiling point (107-113°C) and density (0.792 g/mL) facilitate accurate analytical method development and impurity tracking. When scaling from bench to pilot plant, the lower boiling point versus the 1,3-isomer reduces distillation energy costs, an important procurement consideration for kilo-lab and CMO sourcing.

Structure-Activity Relationship (SAR) Studies in Amine-Containing Bioactives

In biological research, the subtle pKa difference (~9.1 vs. ~10.2 for 1,3-diamines) alters the protonation state and hydrogen-bonding capacity of the primary amine at physiological pH . This matters for SAR exploration where regioisomeric controls are required to deconvolute the contribution of amine basicity to target binding. The 1,2-isomer thus serves as a crucial comparator tool compound in biophysical and biochemical assay cascades.

Application
Selection Property
Validation Focus
Asymmetric synthesis research
1,2-Diamine with chiral center
Stereochemical control and ee verification
Chiral catalyst development
1,2-Chelation geometry
5-Membered chelate ring formation with transition metals
API intermediate synthesis
Defined boiling point and density
Process purification parameter verification
SAR and biophysical studies
Differentiated amine basicity
Protonation-state impact on target binding

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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